molecular formula C22H20N2O3S B11225072 N-(3,4-dimethylphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

N-(3,4-dimethylphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11225072
M. Wt: 392.5 g/mol
InChI Key: OMDUOCFTIOFDAG-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of thiazine derivatives. Thiazine derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves multiple steps, starting from the appropriate aromatic amines and carboxylic acids. One common method involves the reaction of 3,4-dimethylphenylamine with a suitable carboxylic acid derivative under acidic or basic conditions to form the corresponding amide This intermediate is then subjected to cyclization reactions to form the thiazine ring system

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Green synthesis methods, which minimize the use of hazardous reagents and solvents, are increasingly being adopted for the production of thiazine derivatives . These methods not only reduce environmental impact but also improve the overall efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: Introduction of the 5,5-dioxide functionality.

    Reduction: Conversion of the thiazine ring to its reduced form.

    Substitution: Replacement of functional groups on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions yield the 5,5-dioxide derivative, while reduction reactions produce the corresponding reduced thiazine .

Scientific Research Applications

N-(3,4-dimethylphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazine derivatives such as:

Uniqueness

What sets N-(3,4-dimethylphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide apart is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H20N2O3S

Molecular Weight

392.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-6-methyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C22H20N2O3S/c1-14-8-10-17(12-15(14)2)23-22(25)16-9-11-20-19(13-16)18-6-4-5-7-21(18)28(26,27)24(20)3/h4-13H,1-3H3,(H,23,25)

InChI Key

OMDUOCFTIOFDAG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)N(S(=O)(=O)C4=CC=CC=C43)C)C

Origin of Product

United States

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